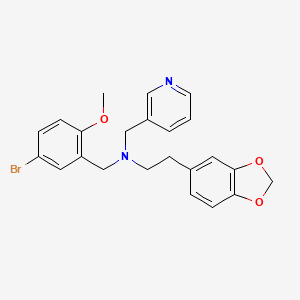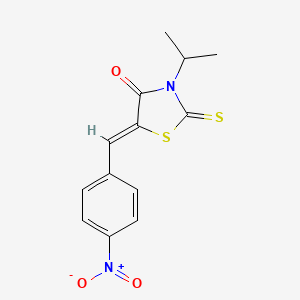![molecular formula C17H26BrN3 B10886103 1-[1-(3-Bromobenzyl)piperidin-4-yl]-4-methylpiperazine](/img/structure/B10886103.png)
1-[1-(3-Bromobenzyl)piperidin-4-yl]-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(3-BROMOBENZYL)-4-PIPERIDYL]-4-METHYLPIPERAZINE is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a bromobenzyl group attached to a piperidine ring, which is further connected to a methylpiperazine moiety
Métodos De Preparación
The synthesis of 1-[1-(3-BROMOBENZYL)-4-PIPERIDYL]-4-METHYLPIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzyl chloride and piperidine.
Formation of Intermediate: The first step involves the reaction of 3-bromobenzyl chloride with piperidine to form 1-(3-bromobenzyl)piperidine.
Final Product Formation: The intermediate is then reacted with 4-methylpiperazine under appropriate conditions to yield the final product, 1-[1-(3-BROMOBENZYL)-4-PIPERIDYL]-4-METHYLPIPERAZINE.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
1-[1-(3-BROMOBENZYL)-4-PIPERIDYL]-4-METHYLPIPERAZINE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, breaking down into its constituent parts.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[1-(3-BROMOBENZYL)-4-PIPERIDYL]-4-METHYLPIPERAZINE has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Biological Research: The compound is studied for its potential effects on various biological pathways and its interactions with cellular receptors.
Industrial Applications: It is used as an intermediate in the production of other chemical compounds and materials.
Mecanismo De Acción
The mechanism of action of 1-[1-(3-BROMOBENZYL)-4-PIPERIDYL]-4-METHYLPIPERAZINE involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-[1-(3-BROMOBENZYL)-4-PIPERIDYL]-4-METHYLPIPERAZINE can be compared with other similar compounds, such as:
1-(3-Bromobenzyl)piperidine: This compound shares a similar structure but lacks the methylpiperazine moiety.
1-(4-Bromobenzyl)piperidine: Similar to the above compound but with the bromine atom in a different position on the benzyl group.
1-(3-Bromobenzyl)piperazine: This compound has a similar structure but lacks the piperidine ring.
The uniqueness of 1-[1-(3-BROMOBENZYL)-4-PIPERIDYL]-4-METHYLPIPERAZINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H26BrN3 |
|---|---|
Peso molecular |
352.3 g/mol |
Nombre IUPAC |
1-[1-[(3-bromophenyl)methyl]piperidin-4-yl]-4-methylpiperazine |
InChI |
InChI=1S/C17H26BrN3/c1-19-9-11-21(12-10-19)17-5-7-20(8-6-17)14-15-3-2-4-16(18)13-15/h2-4,13,17H,5-12,14H2,1H3 |
Clave InChI |
LEIZNTMQNIIWGI-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2CCN(CC2)CC3=CC(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


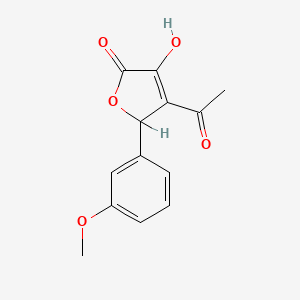
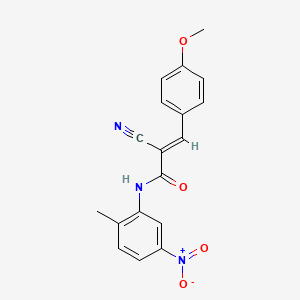
![(2Z,5E)-3-phenyl-2-(phenylimino)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B10886043.png)
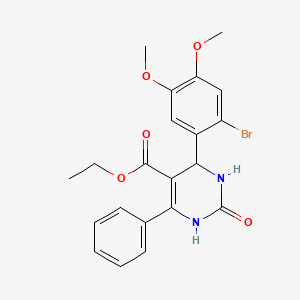
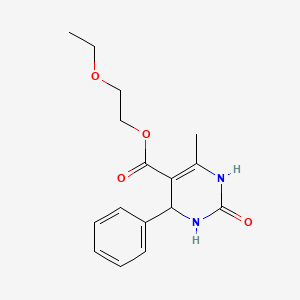
![(2E)-N-(3-chlorophenyl)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B10886063.png)
![N-[4-(benzyloxy)-3-iodo-5-methoxybenzyl]-2-methylpropan-2-amine](/img/structure/B10886077.png)
![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide](/img/structure/B10886091.png)
![ethyl 5-(4-hydroxy-3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10886095.png)
![(2E)-2-[(2E)-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B10886098.png)
![1-[1-(2-Fluorobenzyl)piperidin-4-yl]-4-methylpiperazine](/img/structure/B10886102.png)
![2-(4-Methylphenoxy)-1-[4-(3-phenoxybenzyl)piperazin-1-yl]ethanone](/img/structure/B10886105.png)
